molecular formula C14H10FNO2 B6376254 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261891-53-5

2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No. B6376254
CAS RN: 1261891-53-5
M. Wt: 243.23 g/mol
InChI Key: IUAZNHKAOYRGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol (CFP) is a synthetic phenol compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and cell biology. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% can be used as a fluorescent probe to detect and measure the concentration of various biochemical compounds. It can also be used to study the effects of drugs on cell signaling pathways and to monitor the activity of enzymes. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has also been used to study the structure and function of proteins, as well as to identify potential drug targets.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is based on its ability to interact with proteins and other molecules in the body. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% binds to proteins and other molecules, forming a complex that can be used to measure the activity of enzymes or to detect the presence of certain compounds. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% also has the ability to interact with cell signaling pathways, allowing researchers to study the effects of drugs on these pathways.
Biochemical and Physiological Effects
2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used to study the biochemical and physiological effects of drugs on the body. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used to study the effects of drugs on cell signaling pathways, as well as to monitor the activity of enzymes. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has also been used to study the structure and function of proteins, as well as to identify potential drug targets.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it an ideal compound for research purposes. 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is not suitable for use in drug formulation, as it is not stable in the body and has a short half-life.

Future Directions

The potential for 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% to be used in research and laboratory experiments is vast. Future research should focus on the development of new methods for synthesizing 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95%, as well as on the development of new applications for the compound. Additionally, research should focus on the development of new methods for detecting and measuring the concentration of 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in biological samples. Finally, research should focus on the development of new methods for studying the effects of drugs on cell signaling pathways and enzymes.

Synthesis Methods

The synthesis of 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is a straightforward process that involves the reaction of 2-cyano-5-methoxy-3-fluoro-phenol with sodium hydroxide in methanol. This reaction yields 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% with a purity of 95%. The synthesis of 2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been well-documented and is a popular method for producing the compound.

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-11-4-5-13(15)12(7-11)9-2-3-10(8-16)14(17)6-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAZNHKAOYRGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684786
Record name 2'-Fluoro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-fluoro-5-methoxyphenyl)phenol

CAS RN

1261891-53-5
Record name 2'-Fluoro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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